REACTION_CXSMILES
|
[CH2:1]([SH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:10]1[N:15]=[CH:14][C:13]([Br:16])=[CH:12][N:11]=1>CC[O-].[Na+]>[CH2:1]([S:8][C:10]1[N:15]=[CH:14][C:13]([Br:16])=[CH:12][N:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
22 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)S
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=N1)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 70 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 40 min
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated off at reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with chloroform (100 ml)
|
Type
|
WASH
|
Details
|
the chloroform solution washed with 2 M NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the dried (MgSO4) solution
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
70 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)SC1=NC=C(C=N1)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |